N'-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide
Description
N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety linked to a benzohydrazide group through a methylene bridge, with an iodine atom attached to the benzene ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12IN3O/c17-14-7-3-1-6-13(14)16(21)20-19-10-11-9-18-15-8-4-2-5-12(11)15/h1-10,18H,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCLZQYWFIAYGM-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 2-iodobenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. The general steps are as follows:
Preparation of 1H-indole-3-carbaldehyde: This can be synthesized from indole through formylation reactions.
Preparation of 2-iodobenzohydrazide: This involves the iodination of benzohydrazide using iodine and a suitable oxidizing agent.
Condensation Reaction: The two prepared intermediates are then condensed in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of 1H-indole-3-carbaldehyde and 2-iodobenzohydrazide.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield.
Purification and Isolation: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for synthesizing bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Chemical Sensing: Utilized in developing fluorescent chemosensors for detecting metal ions and other analytes.
Material Science: Investigated for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Induction of Apoptosis: In cancer cells, it can induce apoptosis by disrupting mitochondrial function and activating caspases.
Comparison with Similar Compounds
N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide can be compared with other indole derivatives such as:
N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide: Similar structure but with a nitro group instead of iodine, showing different reactivity and biological activity.
N’-(1H-indol-3-ylmethylene)-2-chlorobenzohydrazide: Chlorine substitution offers different electronic properties and reactivity.
N’-(1H-indol-3-ylmethylene)-2-bromobenzohydrazide:
The uniqueness of N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide lies in its iodine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
